1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno[3,2-d]pyrimidine class, a scaffold recognized for anti-inflammatory and fluorescence properties . Its structure features a benzothieno[3,2-d]pyrimidine core substituted with a 2-chloro-4-fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group at position 2. These substituents likely enhance COX-2 selectivity and fluorescence, as seen in structurally related derivatives .
Properties
CAS No. |
892299-91-1 |
|---|---|
Molecular Formula |
C24H15ClF2N2O2S |
Molecular Weight |
468.9 |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
InChI Key |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H15ClF2N2O2S
- Molecular Weight : 468.9 g/mol
- IUPAC Name : 1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-benzothiolo[3,2-d]pyrimidine-2,4-dione
The compound features a benzothieno ring fused with a pyrimidine moiety, which is significant for its biological properties. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Substitution Reactions : Involving the introduction of halogen atoms.
- Cyclization Reactions : To form the benzothieno[3,2-d]pyrimidine core.
- Condensation Reactions : To yield the final product from intermediate compounds.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activity
Research indicates that 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activity, particularly in pharmacology. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown strong antiproliferative activity without the biphasic dose-response observed in some other compounds .
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activities. This interaction could lead to various therapeutic effects, particularly in treating conditions related to inflammation and cancer.
Antiproliferative Effects
A study on fluorinated benzothiazoles indicated that similar compounds can induce expression of cytochrome P450 enzymes in sensitive cancer cells, leading to DNA adduct formation and subsequent cell death. This suggests a potential pathway through which 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione might exert its effects .
Neuroprotective Properties
In related research on compounds featuring similar structural motifs, significant neuroprotective effects were noted in models of epilepsy. These findings highlight the potential for this compound to influence neurochemical pathways beneficially .
Summary Table of Biological Activities
Scientific Research Applications
The compound 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Structure and Composition
- Molecular Formula : C₁₈H₁₄ClF₂N₃O₂S
- Molecular Weight : 389.84 g/mol
- IUPAC Name : 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . The structural motifs present in benzothieno-pyrimidines are known to exhibit cytotoxic activities against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothieno-pyrimidine showed significant inhibition of cancer cell proliferation. The specific compound under consideration was synthesized and tested against human cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth .
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. The incorporation of halogens can enhance the interaction with microbial targets.
Case Study: Antimicrobial Evaluation
In a comparative study, derivatives of benzothieno-pyrimidines were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that the presence of chloro and fluoro groups significantly increased the activity against Gram-positive bacteria .
Neuropharmacology
There is emerging evidence suggesting that this compound may influence neurological pathways, potentially serving as a lead compound for developing treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research conducted on related compounds indicated neuroprotective effects in models of oxidative stress-induced neuronal damage. The findings suggest that modifications to the benzothieno-pyrimidine structure could lead to enhanced neuroprotective agents .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, COX-2 affinity, and fluorescence properties.
Benzothieno[3,2-d]pyrimidine Derivatives
Derivatives 1–11 from the 2014 Molecules study share the benzothieno[3,2-d]pyrimidine core but differ in substituents at positions 2 and 3 :
- Compound 4 (antipyrine-substituted): Exhibits the highest COX-2 binding affinity (ΔG = −9.4 kcal/mol) and moderate fluorescence (Φfl = 0.032) .
- Compound 9 (2,4-difluorophenylthio group): Shows strong COX-2 inhibition but lower fluorescence than Compound 4 .
Key Insight : The 3-fluoro-4-methylphenyl group in the target compound may improve lipophilicity and COX-2 binding compared to bulkier substituents like antipyrine. However, fluorescence properties remain uncharacterized.
Thieno[3,2-d]pyrimidine Derivatives
- 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (): Shares a thieno[3,2-d]pyrimidine core but lacks the fused benzene ring. The 1,2,4-oxadiazole group may reduce COX-2 affinity compared to benzothieno derivatives but enhance metabolic stability .
Pyrazolo[3,4-c]pyrimidine Derivatives (Patent Compounds)
- Example 85 (): Contains a pyrazolo[3,4-c]pyrimidine core with fluorophenyl and morpholino groups.
Structural and Functional Implications
- Core Structure: The benzothieno[3,2-d]pyrimidine core (vs. thieno or pyrazolo cores) provides a planar aromatic system critical for COX-2 active-site interactions .
- 3-Fluoro-4-methylphenyl: The methyl group may increase steric bulk, while fluorine enhances metabolic stability .
- Fluorescence: Fluorescence in benzothieno derivatives (e.g., Compound 4) is attributed to extended conjugation; the target compound’s substituents may modulate this property .
Q & A
Q. What are the key structural features of this compound, and how do substituents influence its properties?
The compound features a benzothieno[3,2-d]pyrimidine core fused with a pyrimidine-dione system. Substituents include a 2-chloro-4-fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group at position 3. These substituents enhance lipophilicity and electronic effects, potentially affecting binding affinity to biological targets. The chloro and fluoro groups may improve metabolic stability, while the methyl group could influence steric interactions .
Key Substituent Effects :
| Substituent | Position | Role |
|---|---|---|
| 2-Chloro-4-fluorobenzyl | 1 | Enhances lipophilicity and π-π stacking |
| 3-Fluoro-4-methylphenyl | 3 | Modulates electronic effects and steric bulk |
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives or thioamide precursors.
- Step 2 : Alkylation/introduction of substituents using reagents like chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via column chromatography or crystallization. Critical parameters include solvent choice (DMF for solubility), temperature (60–100°C for alkylation), and reaction time (12–24 hours) .
Q. How is structural characterization performed?
- 1H/13C/19F NMR : Assigns proton environments and confirms substituent positions (e.g., fluorine signals at ~-110 ppm for aryl-F) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., dione carbonyl interactions) .
- HRMS : Validates molecular weight (e.g., C₂₃H₁₅ClF₂N₂O₂S requires exact mass 476.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysis : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., cyclization) .
- Example : A 15% yield increase was reported for analogous compounds using microwave-assisted synthesis at 80°C for 30 minutes .
Q. What methodologies are used to analyze its biological activity?
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays.
- Cellular toxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ determination .
Q. How should researchers address contradictions in pharmacological data?
- Dose-response validation : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM).
- Off-target screening : Use proteome-wide profiling to rule out non-specific binding .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methyl with methoxy) to isolate substituent effects .
Q. What computational approaches predict binding modes?
- Molecular docking : Use AutoDock Vina with protein structures (PDB ID: 3ERT) to model interactions with kinase domains.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How to design structure-activity relationship (SAR) studies?
- Variation of substituents : Synthesize derivatives with halogens (Cl, Br), alkyl groups, or electron-withdrawing groups (NO₂).
- Key parameters to measure :
| Parameter | Method |
|---|---|
| LogP (lipophilicity) | HPLC retention time |
| pKa (ionization) | Potentiometric titration |
| Solubility | Shake-flask method |
- Data analysis : Multivariate regression to identify critical substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
